5-Bromothieno[2,3-d]thiazole
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Overview
Description
5-Bromothieno[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-d]thiazole typically involves the bromination of thieno[2,3-d]thiazole. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, where methanol acts as a nucleophilic reagent . Another approach involves the use of phosphorus pentasulfide and triethylamine in chloroform to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromine: Used for the bromination of thieno[2,3-d]thiazole.
Phosphorus Pentasulfide and Triethylamine: Used in chloroform for the synthesis of thiazole derivatives.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Bromothieno[2,3-d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-d]thiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Thiadiazole: A heterocyclic compound similar to thiazole but with an additional nitrogen atom.
Indole Phytoalexins: Compounds with a similar brominated structure used in biological applications.
Uniqueness
5-Bromothieno[2,3-d]thiazole is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
5-bromothieno[2,3-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS2/c6-4-1-3-5(9-4)7-2-8-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGBUESZUWFTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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